3,5-Bis(3,4-dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole
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Overview
Description
This compound belongs to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3,4-dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with an appropriate ketone under basic conditions to form an intermediate. This intermediate then undergoes cyclization to form the desired isoxazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(3,4-dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-Bis(3,4-dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis(3,4-dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenyl derivatives: Compounds with similar structural features but different substituents.
Isoxazole derivatives: Other compounds within the isoxazole family with varying substituents and properties.
Uniqueness
3,5-Bis(3,4-dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole stands out due to its specific combination of substituents, which confer unique chemical and biological properties.
Properties
CAS No. |
653601-93-5 |
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Molecular Formula |
C20H23NO5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-5-methyl-4H-1,2-oxazole |
InChI |
InChI=1S/C20H23NO5/c1-20(14-7-9-17(23-3)19(11-14)25-5)12-15(21-26-20)13-6-8-16(22-2)18(10-13)24-4/h6-11H,12H2,1-5H3 |
InChI Key |
SCAKONBCHPBQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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